molecular formula C4H4O4 B1583356 1,4-Dioxane-2,6-dione CAS No. 4480-83-5

1,4-Dioxane-2,6-dione

Cat. No. B1583356
CAS RN: 4480-83-5
M. Wt: 116.07 g/mol
InChI Key: PIYNUZCGMLCXKJ-UHFFFAOYSA-N
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Description

1,4-Dioxane-2,6-dione, also known as Diglycolic anhydride, is a chemical compound with the formula C4H4O4 . It has a molecular weight of 116.0722 . Other names for this compound include Acetic acid, oxydi-, cyclic anhydride; p-Dioxane-2,6-dione; Acetic acid, 2,2’-oxybis-, cyclic anhydride; Diglycolic acid anhydride; Oxydiacetic anhydride .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxane-2,6-dione can be represented by the InChI string: InChI=1S/C4H4O4/c5-3-1-7-2-4(6)8-3/h1-2H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,4-Dioxane-2,6-dione is a moisture-sensitive compound . It has a boiling point of 240-241 °C and a melting point of 92-93 °C . The enthalpies of sublimation and vaporization of the compound were obtained using the transpiration method .

Scientific Research Applications

Thermodynamic Properties

The thermodynamic properties of 1,4-dioxane-2,6-dione have been extensively studied. Enthalpies of combustion and formation were determined using combustion calorimetry, and its vapor pressures were obtained through the transpiration method. Quantum-chemical calculations provided insights into its geometric, vibrational, and energy characteristics. These studies are crucial for understanding the compound's behavior in various conditions, making it valuable in physical chemistry and materials science (Emel’yanenko et al., 2011).

Polymer Research

1,4-Dioxane-2,6-dione derivatives have been utilized in polymer research. For example, a bifunctional monomer derived from lactide, synthesized from 1,4-dioxane-2,6-dione, was used to create high molecular weight and high Tg polymers. These polymers showed significant improvements in toughness compared to PLA, demonstrating the compound's potential in developing novel polymeric materials (Jing & Hillmyer, 2008).

Crystallography and Molecular Structure

Studies in crystallography have detailed the molecular structure of various 1,4-dioxane-2,6-dione derivatives. These investigations reveal the conformation of the dioxane ring and the interactions within the molecules, such as hydrogen bonding. Understanding these molecular structures is pivotal in fields like drug design and material science (Silva et al., 2007).

Corrosion Inhibition

1,4-Dioxane-2,6-dione derivatives have been studied for their potential as corrosion inhibitors. Research involving compounds synthesized from 1,4-dioxane-2,6-dione demonstrated effective inhibition properties for mild steel in acidic solutions. This highlights the compound's application in materials engineering and industrial maintenance (Chafiq et al., 2020).

Bioremediation

1,4-Dioxane-2,6-dione and its derivatives have been studied in the context of bioremediation, especially in treating contaminated water environments. Research in this area is critical for environmental management and pollution control (Zhang, Gedalanga, & Mahendra, 2017).

Safety And Hazards

1,4-Dioxane-2,6-dione is known to cause eye and skin irritation, and may cause respiratory irritation . It may also be harmful if swallowed . It is classified as a target organ toxicant, with the respiratory system, eyes, and skin being the target organs .

properties

IUPAC Name

1,4-dioxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3-1-7-2-4(6)8-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYNUZCGMLCXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196305
Record name 1,4-Dioxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxane-2,6-dione

CAS RN

4480-83-5
Record name Diglycolic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4480-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diglycolic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004480835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxane-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIGLYCOLIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKE2JJ6VPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
VN Emel'Yanenko, EN Stepurko, SP Verevkin… - Russian Journal of …, 2011 - Springer
The enthalpies of combustion and formation of 1,4-dioxane-2,6-dione were determined by combustion calorimetry. The transpiration method was used to obtain the temperature …
Number of citations: 7 link.springer.com
S Jarmelo, ID Reva, L Lapinski… - The Journal of …, 2008 - ACS Publications
The structure of diglycolic anhydride (1,4-dioxane-2,6-dione; DGAn) isolated in a low-temperature argon matrix at 10 K was studied by means of FTIR spectroscopy. Interpretation of the …
Number of citations: 12 pubs.acs.org
WL Mock, KJ Ochwat - Journal of physical organic chemistry, 2003 - Wiley Online Library
Conceptual principles for operation of a molecular motor stipulate that such a species must consist of an energy‐consuming catalyst that exhibits within its mechanism temporal overlap …
Number of citations: 21 onlinelibrary.wiley.com
M Vert, G Schwarch, J Coudane - Journal of Macromolecular …, 1995 - Taylor & Francis
Lactic acid-based aliphatic polyesters (PLAs) are well known biocompatible bioresorbable polymers which are being increasingly used as biomaterials for temporary therapeutic …
Number of citations: 471 www.tandfonline.com
CJM Brown, MP Gotsbacher, JP Holland… - Inorganic …, 2019 - ACS Publications
An expedited synthesis of endo-hydroxamic acid aminocarboxylic acid (endo-HXA) compounds has been developed. These monomeric ligands are relevant to the synthesis of metal–…
Number of citations: 6 pubs.acs.org
DE Williams - Journal of Computational Chemistry, 2001 - Wiley Online Library
An improved intermolecular force field of the (exp‐6‐1) type was obtained by fitting a training set of 124 observed oxohydrocarbon crystal structures and seven observed heats of …
Number of citations: 82 onlinelibrary.wiley.com
P Bach, M Marczynke… - European Journal of …, 2012 - Wiley Online Library
A chemical design strategy has been used to select 3‐substituted 2,6‐dichloropyridines for the nucleophilic aromatic substitution reaction with 1‐methylpiperazine. The aim was to study …
V Nautiyal, RC Dubey - Saudi Journal of Biological Sciences, 2021 - Elsevier
The main emphasis of this study was to identify the bioactive compounds responsible for antibacterial activity of Badri cow urine isolated by thin layer chromatography. The most …
Number of citations: 11 www.sciencedirect.com
W Zhang, J Yang, J Fan, B Wang, Y Kang, J Liu… - European Journal of …, 2019 - Elsevier
Water-soluble prodrugs of propofol often carry an excess of propofol at the effective dose and have a slower onset of action. Sustained release of the original drug can result in propofol …
Number of citations: 7 www.sciencedirect.com
G Suo, C Zhou, W Su, X Hu - Journal of Computational …, 2022 - content.iospress.com
The objective of this study was to investigate the effects of ultrasonic treatment on the aroma profile of pumpkin juice. Samples were treated according to the experimental design, with a …
Number of citations: 2 content.iospress.com

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